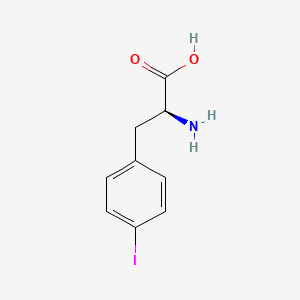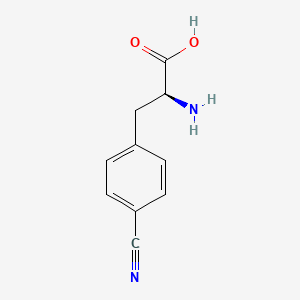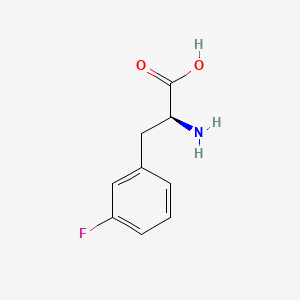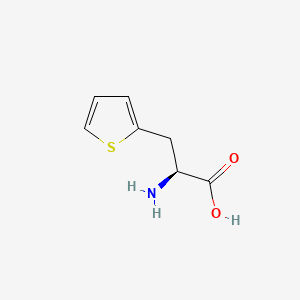
Fmoc-Dab(Fmoc)-OH
Übersicht
Beschreibung
Fmoc-dab(fmoc)-oh
Wissenschaftliche Forschungsanwendungen
Solid-Phase Peptide Synthesis (SPPS) Efficiency : Fmoc-Dab(Mtt)-OH is used in SPPS, but it has been found to have poor coupling efficiency. A study suggests that despite the potential for complete incorporation using specific protocols, alternative orthogonally protected building blocks might be more efficient to avoid costly and tedious procedures (Lam, Wu, & Wong, 2022).
Synthesis of Orthogonally Protected Amino Acids : Fmoc-Dab-OH is synthesized from Fmoc-Asp/Glu, with the process involving oxazolidinone acids, Curtius rearrangement, and hydrolysis. This synthesis is important for preparing orthogonally protected amino acids, which are crucial in peptide synthesis (Rao, Tantry, & Babu, 2006).
Preparation of Diaminobutyric Acid : In a study, Nalpha-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) was synthesized from Fmoc-Dab(Boc)-OH. This synthesis is significant for producing polymyxin B heptapeptide, which contains multiple Dab residues (Yamada et al., 2004).
Antibacterial Nanoassemblies : Fmoc-derivatives like Fmoc-Dab-OH are used to form nanoassemblies with antibacterial properties. These nanoassemblies are integrated into resin-based composites for biomedical applications due to their non-toxic nature and their ability to inhibit bacterial growth without compromising mechanical and optical properties of the composites (Schnaider et al., 2019).
Hydrogel Formation and Characterization : Fmoc-Dab-OH is used in forming hydrogels with potential applications in cell culture and drug delivery. These hydrogels are characterized by their unique fluorescence properties and stability, making them suitable for biomedical applications (Roy & Banerjee, 2011).
Introduction of Chemical Functionality in Peptide Gels : Fmoc-Dab-OH is utilized in the development of peptide gels with added chemical functionalities. These modifications enhance compatibility with different cell types for in vitro cell culture (Jayawarna et al., 2009).
Peptide Synthesis and Characterization : It has been used in the Merrifield peptide synthesis, allowing for the study and characterization of peptides through techniques like Raman spectroscopy (Larsen et al., 1993).
Eigenschaften
IUPAC Name |
(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZDIZDLDRWFAC-HKBQPEDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673967 | |
| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201473-83-8 | |
| Record name | (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















